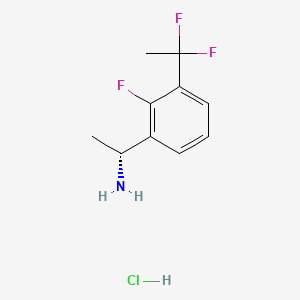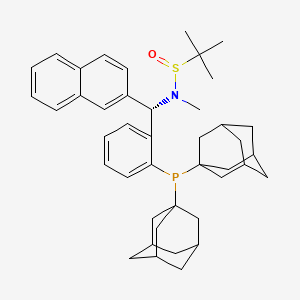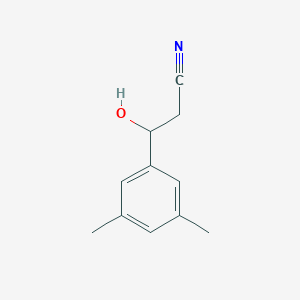
(R)-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a fluorinated phenyl ring and an amine group, making it potentially useful in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and amine precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride may involve large-scale reactors, automated control systems, and stringent quality control measures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride may have potential applications as a pharmaceutical intermediate. Its fluorinated structure could enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl ring and amine group may play a crucial role in binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine: The non-hydrochloride form of the compound.
®-1-(3-(1,1-Difluoroethyl)-2-chlorophenyl)ethan-1-amine hydrochloride: A similar compound with a chlorine atom instead of a fluorine atom.
®-1-(3-(1,1-Difluoroethyl)-2-bromophenyl)ethan-1-amine hydrochloride: A similar compound with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of ®-1-(3-(1,1-Difluoroethyl)-2-fluorophenyl)ethan-1-amine hydrochloride lies in its specific fluorinated structure, which can impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13ClF3N |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
(1R)-1-[3-(1,1-difluoroethyl)-2-fluorophenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-6(14)7-4-3-5-8(9(7)11)10(2,12)13;/h3-6H,14H2,1-2H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
QFDWAJGDAVRETJ-FYZOBXCZSA-N |
Isomerische SMILES |
C[C@H](C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Kanonische SMILES |
CC(C1=C(C(=CC=C1)C(C)(F)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone](/img/structure/B13651384.png)


![7-Iodo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13651413.png)
![2-Chloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651426.png)

![4-[4-[3-(4-formylphenyl)-5-[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde](/img/structure/B13651432.png)

![Ethyl furo[2,3-b]pyridine-3-carboxylate](/img/structure/B13651452.png)
![[2-(Benzyloxy)-3,5-dimethylphenyl]boronic acid](/img/structure/B13651455.png)
![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B13651470.png)
